Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
Overview
Description
Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a quinoline moiety, and a carboxylate ester group. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with furan-2-ylmethanol under acidic conditions to form the desired ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activity, it is investigated for potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. It may also inhibit enzymes involved in critical biological processes, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:
Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide: This compound has an amide group instead of an ester group, which can affect its chemical reactivity and biological activity.
Furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
furan-2-ylmethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-21-10-9-15(12-22(21)27-2)20-13-18(17-7-3-4-8-19(17)24-20)23(25)29-14-16-6-5-11-28-16/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOKHJLBHVKEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=CO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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